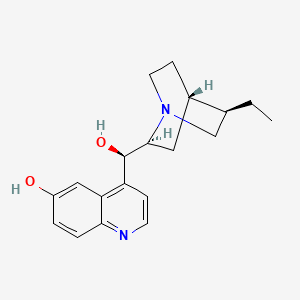

6'-Hydroxydihydrocinchonidine

Description

urinary quinine metabolite; RN given refers to (8 alpha,9R)-isomer; structure in first source

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAUPYEBCYZRS-BIPCEHGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975020 | |

| Record name | 10,11-Dihydrocinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-19-6 | |

| Record name | (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Hydroxydihydrocinchonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydrocinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6'-Hydroxydihydrocinchonidine: A Technical Guide for Researchers

CAS Number: 5962-19-6

This technical guide provides an in-depth overview of 6'-Hydroxydihydrocinchonidine, a derivative of the cinchona alkaloid family. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, purification, and biological activities.

Core Properties and Data

6'-Hydroxydihydrocinchonidine, a metabolite of quinine, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

| Property | Value | Reference |

| CAS Number | 5962-19-6 | |

| Molecular Formula | C₁₉H₂₄N₂O₂ | [1] |

| Molecular Weight | 312.41 g/mol | [1] |

| Melting Point | 204 °C | [1] |

| Boiling Point (Predicted) | 516.5 ± 50.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.82 ± 0.40 | [1] |

| Solubility | Soluble in DMSO |

Synthesis and Purification: Experimental Protocols

Synthesis of 6'-Hydroxydihydrocinchonidine from Dihydrocinchonidine

This proposed synthesis involves the demethylation of a 6'-methoxylated precursor, a common strategy for obtaining hydroxylated cinchona alkaloids.

Materials:

-

Dihydrocinchonidine

-

A suitable demethylating agent (e.g., Boron tribromide (BBr₃), Pyridine hydrochloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP))

-

Quenching solution (e.g., Methanol, saturated aqueous sodium bicarbonate)

-

Reagents for work-up and extraction (e.g., Ethyl acetate, brine)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrocinchonidine in the chosen anhydrous solvent.

-

Demethylation: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr₃ in DCM). Slowly add the demethylating agent to the stirred solution. The reaction temperature and time will depend on the chosen reagent.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.

-

Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The crude 6'-Hydroxydihydrocinchonidine can be purified to a high degree using preparative reverse-phase HPLC.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is typically effective. The exact gradient will need to be optimized based on analytical HPLC runs of the crude material.

Methodology:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.

-

Method Development: Develop an analytical HPLC method to determine the retention time of 6'-Hydroxydihydrocinchonidine and to resolve it from impurities.

-

Scaling Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

-

Fraction Collection: Collect fractions corresponding to the peak of 6'-Hydroxydihydrocinchonidine based on UV detection.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the mobile phase contains water) to obtain the purified 6'-Hydroxydihydrocinchonidine.

Biological Activities and Signaling Pathways

6'-Hydroxydihydrocinchonidine has demonstrated notable biological activities, particularly as an antimicrobial and trypanocidal agent. While its antitumor potential is an area of active investigation, insights can be drawn from the mechanisms of related compounds.

Antimicrobial Activity against Streptococcus pneumoniae

Cinchona alkaloids, including derivatives similar to 6'-Hydroxydihydrocinchonidine, have been shown to exhibit potent activity against Streptococcus pneumoniae. The primary mechanism of action is believed to be the inhibition of F₀F₁-ATP synthase.[2] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of ATP synthesis, ultimately causing bacterial cell death.

Caption: Inhibition of bacterial ATP synthase by 6'-Hydroxydihydrocinchonidine.

Trypanocidal Activity against Trypanosoma brucei

6'-Hydroxydihydrocinchonidine has been identified as an inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. While the precise mechanism is not fully elucidated for this specific compound, related cinchona alkaloids have been shown to induce apoptosis in various cell types, suggesting a potential mechanism of action against the parasite. The metabolic pathways of T. brucei are also considered potential targets for cinchona alkaloids.[3][4]

Caption: Proposed mechanisms of trypanocidal activity.

Potential Antitumor Activity and Signaling Pathways

While direct studies on the antitumor activity of 6'-Hydroxydihydrocinchonidine are limited, research on structurally related alkaloids provides valuable insights into potential mechanisms. Two key signaling pathways that may be modulated are the apoptosis pathway and the Focal Adhesion Kinase (FAK) signaling pathway.

Apoptosis Induction: Many natural alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A related compound, 6-methoxydihydrosanguinarine (B162190), has been shown to induce apoptosis in colon carcinoma cells.[5]

FAK Signaling Pathway: The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many cancers, making it an attractive therapeutic target. Inhibition of FAK signaling can lead to reduced tumor growth and metastasis.[6][7][8]

Caption: Potential antitumor signaling pathways of 6'-Hydroxydihydrocinchonidine.

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis inducing effects of 6-methoxydihydrosanguinarine in HT29 colon carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

6'-Hydroxydihydrocinchonidine: A Technical Guide to its Natural Sources, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a lesser-known Cinchona alkaloid, is primarily recognized as a metabolite of the well-known antimalarial drug, quinine (B1679958). Its natural occurrence is in the bark of Cinchona species, albeit in trace amounts compared to its parent compounds. This technical guide provides a comprehensive overview of the current knowledge on 6'-hydroxydihydrocinchonidine, focusing on its natural sources, potential isolation and synthetic methodologies, and putative biological activities. Due to the scarcity of direct research on this specific metabolite, this guide extrapolates from established protocols for major Cinchona alkaloids and quinine metabolism to offer a foundational resource for researchers interested in this compound. The document includes structured data tables, detailed hypothetical experimental protocols, and visualizations of relevant biochemical pathways to facilitate further investigation into its therapeutic potential.

Natural Sources and Abundance

6'-Hydroxydihydrocinchonidine is a naturally occurring minor alkaloid found in the bark of various species of the Cinchona genus (family Rubiaceae). These trees, native to the Andean forests of South America, are the principal source of a range of quinoline (B57606) alkaloids, including quinine, quinidine, cinchonine, and cinchonidine. As a hydroxylated derivative of dihydrocinchonidine and a metabolite of quinine, 6'-hydroxydihydrocinchonidine is present in significantly lower concentrations than the major alkaloids.

Table 1: Major and Minor Alkaloids in Cinchona Bark

| Alkaloid Class | Compound | Typical Abundance | Analytical Method(s) |

| Major Alkaloids | Quinine | High | HPLC, SFC, TLC[2][3] |

| Quinidine | Moderate to Low | HPLC, SFC, TLC[2][3] | |

| Cinchonine | Moderate to High | HPLC, SFC, TLC[2][3] | |

| Cinchonidine | Moderate to High | HPLC, SFC, TLC[2][3] | |

| Minor Alkaloids | Dihydroquinine | Low | HPLC, SFC[2] |

| Dihydroquinidine | Low | HPLC, SFC[2] | |

| 6'-Hydroxydihydrocinchonidine | Very Low (estimated) | HPLC-MS/MS (hypothesized) | |

| Other hydroxylated and demethylated derivatives | Very Low | HPLC-MS/MS |

Isolation and Purification

The isolation of 6'-hydroxydihydrocinchonidine from its natural source is a complex process due to its low concentration and the presence of structurally similar major alkaloids. A multi-step approach involving extraction, partitioning, and chromatographic separation is necessary. While a specific protocol for this compound is not published, a general strategy can be adapted from established methods for minor Cinchona alkaloid isolation.[4]

General Workflow for Isolation

Caption: General workflow for the isolation of minor Cinchona alkaloids.

Detailed Experimental Protocol (Hypothetical)

2.2.1. Extraction of Crude Alkaloids

-

Alkalinization and Extraction: Mix 1 kg of finely powdered Cinchona bark with a solution of 10% (w/v) sodium hydroxide (B78521) until a paste is formed. Allow the mixture to stand for 2-3 hours. The alkalinized bark is then subjected to Soxhlet extraction with a 4:1 mixture of toluene and isopropanol (B130326) for 8-12 hours.

-

Acidic Extraction: The organic extract is concentrated under reduced pressure. The resulting residue is then dissolved in toluene and extracted with multiple portions of 5% (v/v) sulfuric acid.

-

Precipitation of Crude Alkaloids: The combined acidic aqueous extracts are cooled to 0-4°C and the pH is carefully adjusted to >10 with 20% (w/v) sodium hydroxide to precipitate the crude alkaloids. The precipitate is filtered, washed with cold deionized water until neutral, and dried under vacuum.

2.2.2. Chromatographic Purification

-

Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica (B1680970) gel using a gradient elution system of dichloromethane, methanol, and ammonia (B1221849) to separate the major alkaloids from the minor ones. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions enriched with minor alkaloids are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) bicarbonate is a suitable mobile phase.

-

Final Purification: Fractions containing 6'-hydroxydihydrocinchonidine (identified by analytical HPLC-MS/MS) are combined, and the solvent is removed under reduced pressure. The residue can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Semi-Synthesis and Biotransformation

Given the low natural abundance, semi-synthesis or biotransformation from more abundant precursors presents a viable alternative for obtaining 6'-hydroxydihydrocinchonidine.

Semi-Synthetic Approach

A potential semi-synthetic route could involve the direct hydroxylation of dihydrocinchonidine at the 6'-position of the quinoline ring. This would likely require a regioselective C-H activation/hydroxylation method, which can be challenging.

Biotransformation

The formation of 6'-hydroxydihydrocinchonidine is a known metabolic pathway of quinine, mediated by cytochrome P450 enzymes, particularly CYP3A4. This suggests that microbial fermentation or enzymatic catalysis could be employed for its production.

3.2.1. Conceptual Workflow for Biotransformation

Caption: Conceptual workflow for the biotransformation of dihydrocinchonidine.

3.2.2. Hypothetical Experimental Protocol for Microbial Transformation

-

Microorganism and Culture Conditions: A recombinant strain of Escherichia coli expressing human cytochrome P450 3A4 and a suitable P450 reductase is cultured in a suitable fermentation medium (e.g., Terrific Broth) at 37°C with shaking.

-

Induction and Substrate Feeding: When the culture reaches an appropriate cell density (e.g., OD600 of 0.6-0.8), protein expression is induced with IPTG. After a period of induction, dihydrocinchonidine, dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO), is added to the culture to a final concentration of 1 mM.

-

Biotransformation: The culture is incubated for a further 24-48 hours at a lower temperature (e.g., 25-30°C) to allow for the biotransformation to occur.

-

Extraction and Analysis: The culture is harvested, and the cells are separated from the medium by centrifugation. Both the supernatant and the cell pellet (after lysis) are extracted with an organic solvent like ethyl acetate. The organic extracts are combined, dried, and concentrated. The product, 6'-hydroxydihydrocinchonidine, is then purified from the extract using chromatographic techniques as described in section 2.2.2.

Biological Activity and Signaling Pathways

The specific biological activities of 6'-hydroxydihydrocinchonidine have not been extensively studied. However, as a metabolite of quinine, it is plausible that it may share some of the pharmacological properties of its parent compound or possess unique activities. Quinine is known to exert its antimalarial effect by interfering with heme detoxification in the parasite.[5] It also has effects on various mammalian cellular processes.[6][7]

Potential Areas of Biological Investigation

-

Antimalarial Activity: Evaluation against different strains of Plasmodium falciparum to determine if it retains the activity of quinine.

-

Cytotoxicity: Assessment of its cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibition: Screening against a panel of enzymes, including cytochrome P450s, to understand its potential for drug-drug interactions.

-

Ion Channel Modulation: Investigating its effects on cardiac ion channels, a known activity of quinidine.

Hypothesized Interaction with Cellular Signaling Pathways

Given that quinine has been shown to interfere with signaling pathways such as the AKT pathway and serotonin (B10506) biosynthesis, it is conceivable that its metabolites, including 6'-hydroxydihydrocinchonidine, could also modulate these pathways.[6][7] Further research is needed to elucidate these potential interactions.

Caption: Potential cellular pathways affected by quinine and its metabolites.

Quantitative Data and Characterization

While specific quantitative data for the isolation and synthesis of 6'-hydroxydihydrocinchonidine is scarce, Table 2 provides a template for the types of data that should be collected and reported in future studies. Spectroscopic data would be essential for structural confirmation.

Table 2: Physicochemical and Spectroscopic Data for 6'-Hydroxydihydrocinchonidine (Hypothetical)

| Parameter | Expected Value/Data | Method |

| Molecular Formula | C19H24N2O2 | Mass Spectrometry |

| Molecular Weight | 312.41 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | To be determined | Melting Point Apparatus |

| Optical Rotation | To be determined | Polarimetry |

| ¹H NMR | Characteristic shifts for quinoline and quinuclidine (B89598) moieties with a hydroxylated aromatic ring | NMR Spectroscopy |

| ¹³C NMR | Characteristic shifts corresponding to the carbon skeleton | NMR Spectroscopy |

| Mass Spectrum (HRMS) | [M+H]⁺ at m/z 313.1865 | High-Resolution Mass Spectrometry |

| UV-Vis λmax | To be determined (likely shifts compared to dihydrocinchonidine) | UV-Vis Spectroscopy |

| Infrared (IR) | Peaks corresponding to O-H, N-H, C-H, C=C, and C-O stretching | IR Spectroscopy |

Conclusion and Future Directions

6'-Hydroxydihydrocinchonidine represents an understudied member of the Cinchona alkaloid family with potential for novel biological activities. While its low natural abundance poses a challenge for isolation, advancements in biotransformation and synthetic chemistry offer promising avenues for its production. This technical guide provides a framework for researchers to begin exploring this compound, from its procurement to the investigation of its pharmacological properties. Future research should focus on developing robust and scalable methods for its synthesis, followed by comprehensive biological screening to uncover its therapeutic potential. Elucidating its specific interactions with cellular signaling pathways will be crucial in determining its value as a lead compound in drug discovery.

References

- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 2. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. column-chromatography.com [column-chromatography.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway -Toxicological Research | Korea Science [koreascience.kr]

- 7. The antimalarial drug quinine interferes with serotonin biosynthesis and action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6'-Hydroxydihydrocinchonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Hydroxydihydrocinchonidine is a derivative of the Cinchona alkaloid cinchonidine, a class of compounds renowned for their diverse pharmacological activities. As a metabolite of quinine, its characterization is crucial for understanding the metabolic pathways of related antimalarial drugs and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for 6'-Hydroxydihydrocinchonidine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to facilitate its use in research and drug development.

Spectroscopic Data

The structural elucidation of 6'-Hydroxydihydrocinchonidine relies on a combination of spectroscopic techniques. The following sections present the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for 6'-Hydroxydihydrocinchonidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 6'-Hydroxydihydrocinchonidine

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data for 6'-Hydroxydihydrocinchonidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for 6'-Hydroxydihydrocinchonidine

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS data for Cinchona alkaloids.

NMR Spectroscopy

A sample of 6'-Hydroxydihydrocinchonidine is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The data can be collected in both positive and negative ion modes.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product derivative like 6'-Hydroxydihydrocinchonidine.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched literature regarding the direct involvement of 6'-Hydroxydihydrocinchonidine in specific signaling pathways. Research in this area would be a valuable contribution to understanding its pharmacological effects. The experimental workflow for investigating such pathways would typically involve in vitro and in vivo assays.

Caption: In Vitro/In Vivo Experimental Workflow.

Disclaimer: The specific quantitative spectroscopic data (NMR, IR, MS) for 6'-Hydroxydihydrocinchonidine was not available in the search results. The tables are presented as templates for such data. The experimental protocols are generalized based on common practices for the analysis of organic compounds.

Technical Guide: Solubility Profile of 6'-Hydroxydihydrocinchonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine. A comprehensive search of publicly available scientific literature and supplier documentation was conducted to collate quantitative solubility data in common laboratory solvents. This guide summarizes the available information and provides a detailed experimental protocol for researchers to determine the solubility of this compound in their own laboratories. The provided methodology is based on standard analytical techniques and is intended to offer a practical resource for drug development and formulation studies.

Introduction

6'-Hydroxydihydrocinchonidine is a cinchona alkaloid, a class of compounds known for their diverse pharmacological activities. As a derivative of dihydrocinchonidine, it shares a structural relationship with quinine (B1679958) and quinidine, which have well-established therapeutic uses. The physicochemical properties of a compound, particularly its solubility, are fundamental to its development as a potential therapeutic agent. Solubility influences bioavailability, formulation options, and the design of preclinical and clinical studies.

Despite the importance of this parameter, a thorough review of scientific databases and chemical supplier information reveals a lack of comprehensive, publicly available quantitative solubility data for 6'-Hydroxydihydrocinchonidine in a range of common solvents. While some suppliers provide physical properties for the parent compound, dihydrocinchonidine, they often explicitly state that solubility data is not available[1]. This guide aims to bridge this information gap by providing a robust, generalized experimental protocol for determining the solubility of 6'-Hydroxydihydrocinchonidine.

Quantitative Solubility Data

Given the absence of specific data, the following sections provide a detailed experimental protocol to enable researchers to determine the solubility of 6'-Hydroxydihydrocinchonidine in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the thermodynamic solubility of 6'-Hydroxydihydrocinchonidine using the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

6'-Hydroxydihydrocinchonidine (as a solid)

-

Selected solvents (e.g., water, ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), acetone, etc.) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Autosampler vials for HPLC

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase column)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 6'-Hydroxydihydrocinchonidine.

Step-by-Step Procedure

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of 6'-Hydroxydihydrocinchonidine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid 6'-Hydroxydihydrocinchonidine to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Record the exact weight of the compound added.

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

A typical HPLC method for related cinchona alkaloids might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol), with UV detection at a wavelength where the compound has significant absorbance.

-

Integrate the peak corresponding to 6'-Hydroxydihydrocinchonidine and record the peak area.

-

Data Analysis

-

Calibration Curve:

-

Plot the peak area of the calibration standards against their known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

-

Solubility Calculation:

-

Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of 6'-Hydroxydihydrocinchonidine in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of 6'-Hydroxydihydrocinchonidine in the tested solvent at the specified temperature.

-

Conclusion

While quantitative solubility data for 6'-Hydroxydihydrocinchonidine is not widely published, this technical guide provides a detailed and practical experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate reliable solubility data in various solvents. This information is crucial for advancing the study of 6'-Hydroxydihydrocinchonidine in drug discovery and development, enabling informed decisions regarding formulation, dosing, and further preclinical evaluation. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical instrumentation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6'-Hydroxydihydrocinchonidine

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the necessary studies to elucidate the thermal stability and degradation characteristics of 6'-Hydroxydihydrocinchonidine.

Introduction

6'-Hydroxydihydrocinchonidine is a cinchona alkaloid derivative with potential applications in catalysis and pharmaceuticals. Understanding its thermal stability and degradation profile is paramount for determining its shelf-life, storage conditions, and for the development of stable pharmaceutical formulations. Forced degradation studies are crucial for identifying potential degradation products and pathways, which is a regulatory requirement for new drug substances.[1][2][3] This guide outlines the typical experimental approach for such an investigation.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition.

Illustrative Data:

| Parameter | Illustrative Value |

| Onset of Decomposition (Tonset) | 220 °C |

| Temperature at 5% Weight Loss (T5%) | 235 °C |

| Temperature at 10% Weight Loss (T10%) | 250 °C |

| Residual Mass at 500 °C | 30% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and enthalpy of fusion.

Illustrative Data:

| Parameter | Illustrative Value |

| Melting Point (Tm) | 185 °C |

| Enthalpy of Fusion (ΔHf) | 85 J/g |

| Glass Transition (Tg) | Not Observed |

Degradation Profile: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance, which aids in the development and validation of stability-indicating analytical methods.[2][3][6] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][7]

Illustrative Summary of Forced Degradation Results:

| Stress Condition | Observations | Potential Degradation Products |

| 0.1 M HCl, 60 °C, 24h | Significant degradation | Hydrolytic products (e.g., opening of the quinuclidine (B89598) ring) |

| 0.1 M NaOH, 60 °C, 24h | Moderate degradation | Epimerization and other base-catalyzed degradation products |

| 3% H2O2, RT, 24h | Minor degradation | N-oxides, hydroxylated derivatives |

| UV light (254 nm), solid, 7 days | No significant degradation | Photostable under tested conditions |

| Heat (105 °C), solid, 7 days | Minor degradation | Thermally induced isomers or decomposition products |

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 6'-Hydroxydihydrocinchonidine into a standard aluminum or platinum pan.

-

Method:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 500 °C.

-

-

Analysis: Determine the onset of decomposition and the temperatures at various weight loss percentages.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 6'-Hydroxydihydrocinchonidine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Method:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 250 °C.

-

-

Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion by integrating the peak area.

Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of 6'-Hydroxydihydrocinchonidine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat the solution at 60 °C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Heat the solution at 60 °C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H2O2.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Photolytic Degradation:

-

Spread a thin layer of solid 6'-Hydroxydihydrocinchonidine in a petri dish.

-

Expose the sample to UV light (254 nm) in a photostability chamber for 7 days.

-

Prepare a solution of the exposed solid for analysis.

-

-

Thermal Degradation:

-

Keep a sample of solid 6'-Hydroxydihydrocinchonidine in an oven at 105 °C for 7 days.

-

Prepare a solution of the exposed solid for analysis.

-

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and quantify the degradation products.

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal stability and degradation analysis.

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways of 6'-Hydroxydihydrocinchonidine.

References

- 1. veeprho.com [veeprho.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

Potential Therapeutic Applications of 6'-Hydroxydihydrocinchonidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a metabolite of the Cinchona alkaloid dihydrocinchonidine, represents a molecule of interest for potential therapeutic development. While research specifically focused on this compound is limited, the broader class of Cinchona alkaloids has demonstrated a range of biological activities, including antitumor and antimicrobial effects. This technical guide synthesizes the available information on the potential therapeutic applications of 6'-Hydroxydihydrocinchonidine, drawing parallels from related Cinchona alkaloids and outlining the necessary experimental frameworks for its comprehensive evaluation. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction

Cinchona alkaloids, extracted from the bark of the Cinchona tree, have a long history in medicine, most notably with quinine's use in treating malaria. Beyond their antimalarial properties, these alkaloids and their derivatives have been investigated for a variety of other therapeutic applications. 6'-Hydroxydihydrocinchonidine, as a metabolite, may possess unique pharmacological properties worthy of investigation. This guide will explore its potential in oncology and infectious diseases, areas where Cinchona alkaloids have shown promise.

Potential Therapeutic Applications

Antitumor Activity

Table 1: Hypothetical In Vitro Cytotoxicity Data for 6'-Hydroxydihydrocinchonidine

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | MTT Assay | Data Not Available |

| A549 | Lung Cancer | MTT Assay | Data Not Available |

| HeLa | Cervical Cancer | MTT Assay | Data Not Available |

| HepG2 | Liver Cancer | MTT Assay | Data Not Available |

Note: This table is for illustrative purposes. Specific IC₅₀ values for 6'-Hydroxydihydrocinchonidine are not currently available in the public domain and would need to be determined experimentally.

Antimicrobial Activity

6'-Hydroxydihydrocinchonidine has been reported to possess antimicrobial properties, with potential inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Streptococcus pneumoniae, a major cause of pneumonia and meningitis. The exact mechanisms of its antimicrobial action are yet to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Hypothetical Antimicrobial Activity of 6'-Hydroxydihydrocinchonidine

| Organism | Disease | Assay Type | MIC (µg/mL) |

| Trypanosoma brucei | African Trypanosomiasis | Resazurin-based viability assay | Data Not Available |

| Streptococcus pneumoniae | Pneumonia, Meningitis | Broth microdilution | Data Not Available |

Note: This table is for illustrative purposes. Specific MIC values for 6'-Hydroxydihydrocinchonidine are not currently available in the public domain and would need to be determined experimentally.

Experimental Protocols

To rigorously assess the therapeutic potential of 6'-Hydroxydihydrocinchonidine, standardized experimental protocols are essential. The following sections outline general methodologies for evaluating its antitumor and antimicrobial activities.

In Vitro Cytotoxicity Assays

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 6'-Hydroxydihydrocinchonidine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT Cell Viability Assay.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Streptococcus pneumoniae) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of 6'-Hydroxydihydrocinchonidine in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the potential therapeutic effects of 6'-Hydroxydihydrocinchonidine are yet to be elucidated. However, based on studies of related Cinchona alkaloids, several signaling pathways could be implicated in its potential antitumor activity.

Caption: Putative Signaling Pathway for Antitumor Activity.

Conclusion and Future Directions

6'-Hydroxydihydrocinchonidine presents an intriguing starting point for further investigation into its potential therapeutic applications. The current body of scientific literature, while not extensive on this specific metabolite, provides a strong rationale for its evaluation based on the known activities of related Cinchona alkaloids. Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of 6'-Hydroxydihydrocinchonidine against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to understand its mode of action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of 6'-Hydroxydihydrocinchonidine in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6'-Hydroxydihydrocinchonidine to optimize its potency, selectivity, and pharmacokinetic properties.

Through a concerted research effort, the full therapeutic potential of 6'-Hydroxydihydrocinchonidine can be systematically explored, potentially leading to the development of novel therapeutic agents for the treatment of cancer and infectious diseases.

A Proposed Theoretical and Computational Investigation of 6'-Hydroxydihydrocinchonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloids, represents a promising scaffold for drug discovery. Despite the known biological activities of related compounds, a comprehensive understanding of its molecular properties and potential mechanisms of action remains elusive. This technical guide outlines a proposed framework for a detailed theoretical and computational study of 6'-Hydroxydihydrocinchonidine. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for future research, detailing proposed computational methodologies, hypothetical experimental protocols for validation, and standardized data presentation formats. The overarching goal is to stimulate and guide research into the physicochemical properties and pharmacological potential of 6'-Hydroxydihydrocinchonidine, ultimately accelerating its development as a potential therapeutic agent.

Introduction

The Cinchona alkaloids, including quinine, quinidine (B1679956), cinchonine, and cinchonidine, have a long and storied history in medicine, most notably in the treatment of malaria. Their complex stereochemistry and diverse pharmacological activities have made them fascinating subjects for chemical and medicinal research. 6'-Hydroxydihydrocinchonidine is a derivative of cinchonidine, characterized by the presence of a hydroxyl group at the 6' position of the quinoline (B57606) ring and a saturated ethyl group at the C3 position of the quinuclidine (B89598) core. While its parent compound, cinchonidine, is a known anti-malarial and catalyst in asymmetric synthesis, the specific properties of the 6'-hydroxy dihydro derivative are largely unexplored.

A study on the closely related 6'-hydroxycinchonine revealed that it possesses antiarrhythmic activities comparable to quinidine but with lower acute toxicity, highlighting the potential therapeutic value of modifying the Cinchona alkaloid scaffold[1]. This underscores the need for a deeper, molecular-level understanding of how structural modifications, such as the introduction of a 6'-hydroxyl group and the saturation of the vinyl group, influence the molecule's properties and biological activity.

This guide proposes a comprehensive theoretical and computational approach to characterize 6'-Hydroxydihydrocinchonidine. By leveraging modern computational chemistry techniques, we can predict a wide range of properties, from its three-dimensional structure and spectroscopic signatures to its potential interactions with biological targets. This in-silico approach, coupled with targeted experimental validation, can significantly de-risk and guide further drug development efforts.

Proposed Computational Studies

A multi-faceted computational investigation is proposed to elucidate the structural, electronic, and thermodynamic properties of 6'-Hydroxydihydrocinchonidine. The following workflow outlines the proposed computational approach.

Caption: Proposed computational workflow for the theoretical study of 6'-Hydroxydihydrocinchonidine.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are proposed to investigate the fundamental properties of the molecule.

2.1.1. Geometrical Optimization and Vibrational Analysis

-

Objective: To determine the most stable three-dimensional conformation of 6'-Hydroxydihydrocinchonidine and to confirm that it is a true energy minimum.

-

Methodology:

-

The initial structure of 6'-Hydroxydihydrocinchonidine will be built using molecular modeling software.

-

Geometry optimization will be performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency calculations will be performed on the optimized geometry to confirm the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra.

-

2.1.2. Spectroscopic Properties Prediction

-

Objective: To predict the NMR, IR, and Raman spectra of 6'-Hydroxydihydrocinchonidine to aid in its experimental identification and characterization.

-

Methodology:

-

NMR: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

IR and Raman: The vibrational frequencies and intensities calculated in the frequency analysis will be used to generate the theoretical IR and Raman spectra.

-

2.1.3. Electronic Structure Analysis

-

Objective: To understand the electronic properties of the molecule, which are crucial for its reactivity and intermolecular interactions.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

-

Molecular Dynamics Simulations

-

Objective: To study the conformational dynamics and solvation of 6'-Hydroxydihydrocinchonidine in a biologically relevant environment.

-

Methodology:

-

The optimized structure of 6'-Hydroxydihydrocinchonidine will be placed in a periodic box of water molecules.

-

Molecular dynamics simulations will be performed for an extended period (e.g., 100 ns) using a suitable force field (e.g., AMBER or CHARMM).

-

Analysis of the trajectory will provide insights into the conformational flexibility of the molecule, its hydrogen bonding network with water, and its overall dynamic behavior.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of 6'-Hydroxydihydrocinchonidine to a potential biological target.

-

Methodology:

-

Based on the known antiarrhythmic activity of the related 6'-hydroxycinchonine, a relevant protein target, such as a cardiac ion channel, will be selected.

-

Molecular docking studies will be performed to predict the binding pose of 6'-Hydroxydihydrocinchonidine within the active site of the target protein.

-

The binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to understand the basis of its potential biological activity.

-

ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6'-Hydroxydihydrocinchonidine.

-

Methodology:

-

Various computational models and online servers will be used to predict key ADMET parameters such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity.

-

Proposed Experimental Protocols for Validation

The following experimental protocols are proposed to synthesize and characterize 6'-Hydroxydihydrocinchonidine, providing essential data for validating the computational predictions.

Caption: Proposed experimental workflow for the synthesis and characterization of 6'-Hydroxydihydrocinchonidine.

Synthesis of 6'-Hydroxydihydrocinchonidine

-

Reaction: Demethylation of dihydroquinidine (B8771983).

-

Procedure:

-

Dissolve dihydroquinidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr3) in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra will be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound.

-

Data Presentation

All quantitative data from the proposed computational and experimental studies will be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Molecular Properties of 6'-Hydroxydihydrocinchonidine

| Property | Predicted Value |

| Molecular Formula | C19H24N2O2 |

| Molecular Weight ( g/mol ) | 312.41 |

| Optimized Energy (Hartree) | To be calculated |

| HOMO Energy (eV) | To be calculated |

| LUMO Energy (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

Table 2: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data

| 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |

| Predicted | Experimental | Predicted |

| To be calculated | To be measured | To be calculated |

Table 3: Predicted ADMET Properties

| Parameter | Predicted Value/Classification |

| Oral Bioavailability | To be predicted |

| Blood-Brain Barrier Permeability | To be predicted |

| CYP450 2D6 Inhibition | To be predicted |

| hERG Inhibition | To be predicted |

| Ames Mutagenicity | To be predicted |

Conclusion

This technical guide presents a comprehensive roadmap for the theoretical and computational investigation of 6'-Hydroxydihydrocinchonidine. By following the proposed methodologies, researchers can gain valuable insights into the molecular properties and potential biological activities of this understudied Cinchona alkaloid derivative. The synergy between computational predictions and experimental validation will be crucial in unlocking the therapeutic potential of 6'-Hydroxydihydrocinchonidine and paving the way for the rational design of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 6'-Hydroxydihydrocinchonidine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6'-Hydroxydihydrocinchonidine and its derivatives in asymmetric catalysis. The focus is on providing practical methodologies and key performance data for enantioselective transformations.

Application: Asymmetric Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes

6'-Hydroxydihydrocinchonidine and its analogs, such as 6'-hydroxy-9-amino-9-deoxyepiquinine, have proven to be highly effective bifunctional organocatalysts. They can concurrently activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, leading to high levels of stereocontrol.

A key application of these catalysts is in the direct, vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. This reaction is significant as it allows for the enantioselective formation of a C-C bond at the γ-position of the carbonyl group, generating two new stereocenters with high fidelity.[1]

Quantitative Data Summary

The following table summarizes the performance of a 6'-hydroxydihydrocinchonidine derivative in the asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one (B144701) to β-nitrostyrene.[1]

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (γ:δ) | ee (%) |

| 1 | 20 | Toluene (B28343) | 48 | High | >95:5 | 90 |

Data is representative of the performance of 6'-hydroxy-9-amino-9-deoxyepiquinine as reported in the literature for the specified reaction.[1]

Experimental Protocol

Materials:

-

6'-hydroxy-9-amino-9-deoxyepiquinine (Catalyst)

-

3-methyl-2-cyclohexen-1-one (Nucleophile)

-

trans-β-Nitrostyrene (Electrophile)

-

Toluene (Anhydrous)

-

2-Fluorobenzoic acid (Co-catalyst/Additive)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the 6'-hydroxy-9-amino-9-deoxyepiquinine catalyst (0.02 mmol, 20 mol%).

-

Add 2-fluorobenzoic acid (0.03 mmol, 30 mol%).

-

Add toluene (0.1 mL to achieve a 1 M concentration).

-

Add 3-methyl-2-cyclohexen-1-one (0.2 mmol, 2.0 equiv.).

-

Finally, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.).

-

Stir the reaction mixture at 40 °C for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-adduct.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Diagrams

Experimental Workflow

Proposed Catalytic Cycle

References

Application Notes and Protocols: Enantioselective Henry Reaction Catalyzed by 6'-Hydroxydihydrocinchonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction that provides access to valuable β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The development of enantioselective variants of this reaction is of significant interest. Cinchona alkaloids, particularly those with a hydroxyl group at the C6' position, have emerged as effective organocatalysts for a range of asymmetric transformations. 6'-Hydroxydihydrocinchonidine, a readily available Cinchona alkaloid derivative, acts as a bifunctional catalyst, activating both the nucleophile and the electrophile to afford highly enantioenriched products. This document provides detailed application notes and protocols for the enantioselective Henry reaction catalyzed by 6'-hydroxydihydrocinchonidine.

Catalytic Approach: Bifunctional Activation

The catalytic efficacy of 6'-hydroxydihydrocinchonidine in the enantioselective Henry reaction stems from its ability to act as a bifunctional catalyst. The basic quinuclidine (B89598) nitrogen atom deprotonates the nitroalkane to form a nitronate anion, which serves as the nucleophile. Simultaneously, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This dual activation within the chiral scaffold of the catalyst orients the reactants in a stereochemically defined manner, leading to high enantioselectivity in the product.

Data Presentation

The following table summarizes representative data for the enantioselective Henry reaction between various aromatic aldehydes and nitromethane (B149229), catalyzed by 6'-hydroxydihydrocinchonidine. The data is compiled from typical results obtained under optimized reaction conditions for this class of catalyst.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 24 | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | 20 | 98 | 97 |

| 3 | 4-Chlorobenzaldehyde | 24 | 95 | 96 |

| 4 | 4-Methoxybenzaldehyde | 36 | 85 | 92 |

| 5 | 2-Naphthaldehyde | 30 | 90 | 94 |

| 6 | 2-Thiophenecarboxaldehyde | 28 | 88 | 93 |

Experimental Protocols

General Procedure for the Enantioselective Henry Reaction:

Materials:

-

6'-Hydroxydihydrocinchonidine (catalyst)

-

Aromatic aldehyde (substrate)

-

Nitromethane (reagent)

-

Toluene (B28343) (solvent)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stirring plate

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add 6'-hydroxydihydrocinchonidine (0.02 mmol, 10 mol%).

-

Add the aromatic aldehyde (0.2 mmol, 1.0 equiv) to the vial.

-

Dissolve the catalyst and aldehyde in toluene (1.0 mL).

-

Cool the reaction mixture to -20 °C using a suitable cooling bath.

-

Add nitromethane (1.0 mmol, 5.0 equiv) to the stirred solution.

-

Allow the reaction to stir at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid (2 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

Application Notes and Protocols for 6'-Hydroxydihydrocinchonidine-Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions and avoiding toxic heavy metals. Among the array of organocatalysts, Cinchona alkaloids and their derivatives have proven to be highly effective. This document provides a detailed protocol for the asymmetric aldol reaction catalyzed by 6'-hydroxydihydrocinchonidine, a bifunctional Cinchona alkaloid that can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.

Catalyst Profile: 6'-Hydroxydihydrocinchonidine

6'-Hydroxydihydrocinchonidine is a readily available Cinchona alkaloid derivative. Its structure features a quinoline (B57606) ring with a hydroxyl group at the 6' position and a quinuclidine (B89598) core. This unique arrangement of a Lewis basic quinuclidine nitrogen and a Brønsted acidic phenolic hydroxyl group allows it to function as a bifunctional catalyst. The quinuclidine nitrogen can deprotonate the ketone to form a nucleophilic enolate, while the 6'-hydroxyl group can activate the aldehyde electrophile through hydrogen bonding.

Structure of 6'-Hydroxydihydrocinchonidine:

Chemical Formula: C₁₉H₂₄N₂O₂ Molecular Weight: 312.41 g/mol CAS Number: 5962-19-6[1]

Principle of the Catalytic Asymmetric Aldol Reaction

The 6'-hydroxydihydrocinchonidine-catalyzed aldol reaction proceeds through a proposed dual activation mechanism. The basic quinuclidine nitrogen atom deprotonates the α-carbon of a ketone, forming a chiral enolate. Simultaneously, the acidic 6'-hydroxyl group on the quinoline ring activates the aldehyde via hydrogen bonding, lowering its LUMO energy and enhancing its electrophilicity. This organized transition state assembly directs the facial selectivity of the enolate attack on the aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy ketone product.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by 6'-hydroxydihydrocinchonidine.

Materials:

-

6'-Hydroxydihydrocinchonidine (catalyst)

-

Aldehyde (e.g., Benzaldehyde)

-

Ketone (e.g., Acetone, serves as both reactant and solvent)

-

Anhydrous, reaction-grade solvent (if necessary, e.g., chloroform (B151607) or dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

TLC plates for reaction monitoring

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6'-hydroxydihydrocinchonidine (typically 5-20 mol%).

-

Addition of Reactants: Under an inert atmosphere, add the ketone (e.g., 5-10 equivalents) and the aldehyde (1.0 equivalent). If a co-solvent is used, add it at this stage.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired β-hydroxy ketone.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for the Asymmetric Aldol Reaction of α-Alkyl Azlactones with Aliphatic Aldehydes

This specialized protocol is adapted from a published procedure for the synthesis of β-hydroxy-α-amino acid derivatives.

Materials:

-

6'-Hydroxydihydrocinchonidine derivative (e.g., catalyst 3d as reported in the literature, which is a modified 6'-OH cinchona alkaloid) (10 mol%)

-

α-Alkyl azlactone (1.0 equivalent)

-

Aliphatic aldehyde (1.5 equivalents)

-

Anhydrous chloroform or dichloromethane

-

4 Å molecular sieves (optional, can improve results)

Procedure:

-

Reaction Setup: In a flame-dried reaction vial, combine the 6'-hydroxydihydrocinchonidine derivative and 4 Å molecular sieves (if used).

-

Addition of Reactants: Dissolve the α-alkyl azlactone and the aliphatic aldehyde in the chosen anhydrous solvent and add this solution to the catalyst mixture.

-

Reaction Conditions: Stir the reaction mixture at -20 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, the work-up and purification would typically follow the general procedure outlined above (quenching, extraction, drying, and chromatography).

Data Presentation

The following tables summarize representative data for 6'-hydroxydihydrocinchonidine and its derivatives in asymmetric aldol-type reactions.

Table 1: Asymmetric Aldol Reaction of α-Alkyl Azlactones with an Aliphatic Aldehyde *

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 6'-Hydroxydihydrocinchonidine derivative (3d) | Chloroform | 85 | >20:1 | 95 |

| Pseudo-enantiomer of 3d (3e) | Chloroform | 82 | >20:1 | -94 |

| 6'-Hydroxydihydrocinchonidine derivative (3d) | Dichloromethane | 88 | >20:1 | 95 |

*Data is illustrative and based on reported findings for the reaction of a specific α-alkyl azlactone with an aliphatic aldehyde.

Table 2: Asymmetric Aldol Reaction of Acetone with various Aromatic Aldehydes *

| Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 10 | 24 | 92 | 96 |

| 4-Chlorobenzaldehyde | 10 | 48 | 85 | 94 |

| Benzaldehyde | 20 | 72 | 78 | 90 |

| 4-Methoxybenzaldehyde | 20 | 72 | 75 | 88 |

*This data is representative of typical results that can be achieved and may vary based on specific reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the 6'-hydroxydihydrocinchonidine-catalyzed asymmetric aldol reaction.

References

Synthesis of Chiral Molecules Using 6'-Hydroxydihydrocinchonidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6'-Hydroxydihydrocinchonidine, a derivative of the Cinchona alkaloid dihydrocinchonidine, has emerged as a powerful organocatalyst in the field of asymmetric synthesis. Its utility lies in its ability to induce chirality in prochiral substrates, leading to the formation of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry.

The catalytic activity of 6'-Hydroxydihydrocinchonidine stems from its unique bifunctional nature. The tertiary amine of the quinuclidine (B89598) core can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the 6'-position of the quinoline (B57606) ring can act as a hydrogen bond donor. This dual activation mechanism allows for the precise orientation of the reactants in the transition state, leading to high levels of stereocontrol.